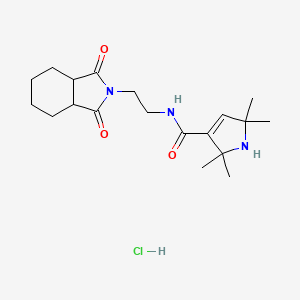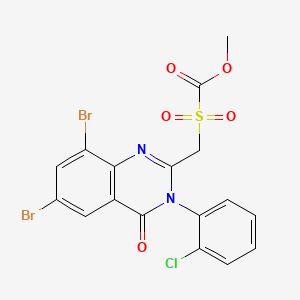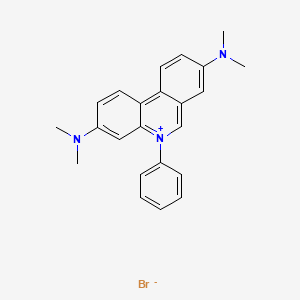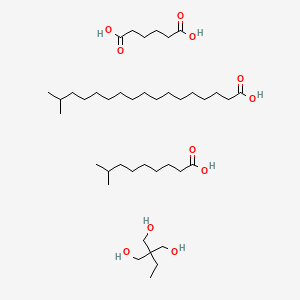
Einecs 284-321-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 284-321-3, also known as hexanedioic acid, mixed esters with isodecanoic acid, isooctadecanoic acid, and trimethylolpropane, is a complex ester compound. It is primarily used in various industrial applications due to its unique chemical properties and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, mixed esters with isodecanoic acid, isooctadecanoic acid, and trimethylolpropane involves esterification reactions. The primary reactants include hexanedioic acid, isodecanoic acid, isooctadecanoic acid, and trimethylolpropane. The reaction typically occurs under acidic conditions, with a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of ester bonds, resulting in the desired ester compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in precise ratios and subjected to controlled heating and stirring. The reaction is monitored to ensure complete esterification, and the resulting product is purified through distillation or other separation techniques to obtain the final ester compound.
Análisis De Reacciones Químicas
Types of Reactions
Hexanedioic acid, mixed esters with isodecanoic acid, isooctadecanoic acid, and trimethylolpropane undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alcohols and amines, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexanedioic acid, mixed esters with isodecanoic acid, isooctadecanoic acid, and trimethylolpropane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of lubricants, plasticizers, and other industrial products due to its stability and chemical properties.
Mecanismo De Acción
The mechanism of action of hexanedioic acid, mixed esters with isodecanoic acid, isooctadecanoic acid, and trimethylolpropane involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then interact with biological molecules or participate in further chemical reactions. The specific pathways and molecular targets depend on the context of its use and the specific reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
Hexanedioic acid, mixed esters with isodecanoic acid and trimethylolpropane: .
Hexanedioic acid, mixed esters with isooctadecanoic acid and trimethylolpropane: .
Uniqueness
Hexanedioic acid, mixed esters with isodecanoic acid, isooctadecanoic acid, and trimethylolpropane is unique due to its combination of ester groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications, including as a lubricant and plasticizer. Its stability and reactivity also make it valuable in synthetic chemistry and industrial processes.
Propiedades
Número CAS |
84852-12-0 |
|---|---|
Fórmula molecular |
C40H80O11 |
Peso molecular |
737.1 g/mol |
Nombre IUPAC |
2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;16-methylheptadecanoic acid;8-methylnonanoic acid |
InChI |
InChI=1S/C18H36O2.C10H20O2.C6H10O4.C6H14O3/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-9(2)7-5-3-4-6-8-10(11)12;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9/h17H,3-16H2,1-2H3,(H,19,20);9H,3-8H2,1-2H3,(H,11,12);1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3 |
Clave InChI |
GVLIODWRRSYJDR-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)(CO)CO.CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)CCCCCCC(=O)O.C(CCC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


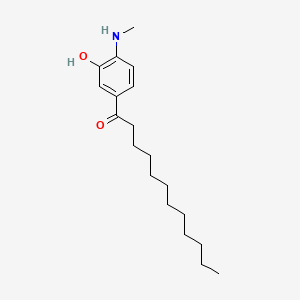

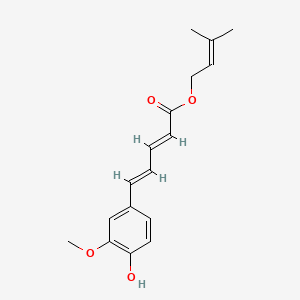
![3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12720324.png)
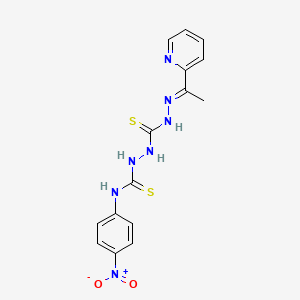

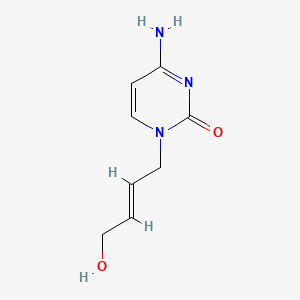

![2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate](/img/structure/B12720351.png)
